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Compound of Interest

Compound Name: 4-Propylbenzenesulfonamide

Cat. No.: B072257 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Data of 4-
Propylbenzenesulfonamide

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectroscopic characteristics of a compound is paramount for its identification, purity

assessment, and structural elucidation. This guide provides an in-depth overview of the

expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-
Propylbenzenesulfonamide. The information herein is compiled from spectral data of

structurally analogous compounds and established spectroscopic principles.

Chemical Structure and Properties
IUPAC Name: 4-propylbenzenesulfonamide Molecular Formula: C₉H₁₃NO₂S Molecular

Weight: 199.27 g/mol

Spectroscopic Data
The following tables summarize the anticipated quantitative NMR and Mass Spectrometry data

for 4-Propylbenzenesulfonamide. These values are predicted based on the analysis of similar

structures and established chemical shift/fragmentation patterns.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-
Propylbenzenesulfonamide (Solvent: CDCl₃, 400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~7.85 d ~8.4 2H
Ar-H (ortho to

SO₂NH₂)

~7.35 d ~8.4 2H
Ar-H (ortho to

propyl)

~4.80 br s - 2H SO₂NH₂

~2.65 t ~7.6 2H Ar-CH₂-CH₂-CH₃

~1.65 sextet ~7.5 2H Ar-CH₂-CH₂-CH₃

~0.95 t ~7.4 3H Ar-CH₂-CH₂-CH₃

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Propylbenzenesulfonamide (Solvent:

CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Carbon Assignment

~148.0 Ar-C (ipso, attached to propyl)

~140.0 Ar-C (ipso, attached to SO₂NH₂)

~129.0 Ar-CH (ortho to propyl)

~126.5 Ar-CH (ortho to SO₂NH₂)

~37.5 Ar-CH₂-CH₂-CH₃

~24.0 Ar-CH₂-CH₂-CH₃

~13.5 Ar-CH₂-CH₂-CH₃

Mass Spectrometry
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Table 3: Predicted Mass Spectrometry Fragmentation for 4-Propylbenzenesulfonamide
(Electron Ionization - EI)

m/z Relative Intensity Proposed Fragment

199 Moderate [M]⁺

155 High
[M - C₃H₇]⁺ (loss of propyl

group)

134 Moderate [M - SO₂NH₂]⁺

91 High [C₇H₇]⁺ (tropylium ion)

77 Moderate [C₆H₅]⁺

65 Moderate
[SO₂NH]⁺ or loss of SO₂ from

a rearranged ion

Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data for 4-
Propylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of high-purity 4-Propylbenzenesulfonamide.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

Spectrometer: 400 MHz NMR spectrometer.

Pulse Program: Standard single-pulse sequence.
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Acquisition Parameters:

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

Relaxation Delay: 1.0 s.

Acquisition Time: ~4 s.

Processing: Apply a Fourier transform to the free induction decay (FID) with a line

broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

¹³C NMR Data Acquisition:

Spectrometer: 100 MHz NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more for a good signal-to-noise ratio.

Relaxation Delay: 2.0 s.

Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and

baseline correct the spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 4-Propylbenzenesulfonamide in a volatile organic solvent such

as methanol or acetonitrile (approximately 1 mg/mL).

Data Acquisition (Electron Ionization - EI):
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Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS).

Ionization Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Analysis: Scan a mass range of m/z 40-500.

Visualization of Methodologies
The following diagrams, created using the DOT language, illustrate the logical workflows for the

spectroscopic analysis and structural elucidation of 4-Propylbenzenesulfonamide.

Sample Preparation

Data Acquisition

Data Analysis and Elucidation

4-Propylbenzenesulfonamide Dissolve in
Deuterated Solvent

Transfer to
NMR Tube/MS Vial

NMR Spectrometer
(¹H and ¹³C)

Mass Spectrometer
(EI)

Process NMR Data
(FT, Phasing, Baseline Correction)

Analyze Mass Spectrum
(Molecular Ion, Fragmentation)

Structure Elucidation

Click to download full resolution via product page

Spectroscopic analysis workflow for 4-Propylbenzenesulfonamide.
Logical relationship for structural assignment.
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To cite this document: BenchChem. [Spectroscopic data for 4-Propylbenzenesulfonamide
(NMR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072257#spectroscopic-data-for-4-
propylbenzenesulfonamide-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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